An In-depth Technical Guide to the (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA Biosynthetic Pathway
An In-depth Technical Guide to the (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA (DPA n-3 CoA) is a critical intermediate in the endogenous synthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs). This guide provides a comprehensive overview of the DPA-CoA biosynthetic pathway, starting from the essential fatty acid α-linolenic acid (ALA). We will delve into the key enzymatic reactions catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL), the regulatory mechanisms that govern the flux through this pathway, and the biological significance of DPA-CoA and its downstream products. Furthermore, this guide will outline established experimental methodologies for the analysis of acyl-CoAs and the assessment of enzyme activities, providing a robust framework for researchers in this field.
Introduction: The Central Role of DPA-CoA in Omega-3 Metabolism
The omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are integral components of cellular membranes and precursors to potent signaling molecules that regulate inflammation, cardiovascular function, and neural development.[1][2] While these fatty acids can be obtained directly from marine sources, they can also be synthesized endogenously from the essential plant-derived omega-3 fatty acid, α-linolenic acid (ALA, 18:3n-3).[1][3] This multi-step conversion process occurs primarily in the endoplasmic reticulum and involves a series of desaturation and elongation reactions.
(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA, the thioester of docosapentaenoic acid (DPA, 22:5n-3), is a key intermediate metabolite in this pathway, positioned between EPA and DHA.[4][5] The fatty acid must be activated to its coenzyme A (CoA) derivative to participate in the elongation and desaturation reactions.[6] Understanding the biosynthesis of DPA-CoA is crucial for elucidating the regulation of DHA production and for exploring the independent biological activities of DPA itself.
The Biosynthetic Pathway: From ALA to DPA-CoA
The synthesis of DPA-CoA is a coordinated sequence of enzymatic reactions that elongates and desaturates the fatty acyl chain. The pathway is shared with the metabolism of omega-6 fatty acids, leading to competition for the same enzymes.[3][7]
The conversion of ALA to DPA-CoA proceeds as follows:
-
α-Linolenic acid (ALA, 18:3n-3) is the dietary precursor.
-
Δ6-Desaturation: The enzyme Δ6-desaturase (FADS2) introduces a double bond, converting ALA-CoA to Stearidonic acid (SDA, 18:4n-3).[8][9]
-
Elongation: Elongase 5 (ELOVL5) adds a two-carbon unit to SDA-CoA, forming Eicosatetraenoic acid (ETA, 20:4n-3).[8][9]
-
Δ5-Desaturation: Δ5-desaturase (FADS1) introduces another double bond, yielding Eicosapentaenoic acid (EPA, 20:5n-3).[8][10]
-
Elongation: Elongase 2 (ELOVL2) catalyzes the addition of a two-carbon unit to EPA-CoA, resulting in the formation of (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA (DPA-CoA, 22:5n-3-CoA) .[8][10][11]
DPA-CoA then serves as the substrate for the final steps in DHA synthesis, which involve a further elongation, a second Δ6-desaturation, and a cycle of peroxisomal β-oxidation.[11][12]
Key Enzymes and Regulatory Control
The efficiency of the DPA-CoA synthesis is tightly regulated by the activity of the FADS and ELOVL enzymes.[8]
| Enzyme | Gene | Function | Substrate(s) in n-3 Pathway | Product(s) in n-3 Pathway |
| Δ6-Desaturase | FADS2 | Introduces a double bond at the Δ6 position. | ALA-CoA, 24:5n-3-CoA | SDA-CoA, 24:6n-3-CoA |
| Δ5-Desaturase | FADS1 | Introduces a double bond at the Δ5 position. | ETA-CoA | EPA-CoA |
| Elongase 5 | ELOVL5 | Catalyzes two-carbon elongation of C18-20 PUFAs. | SDA-CoA | ETA-CoA |
| Elongase 2 | ELOVL2 | Catalyzes two-carbon elongation of C20-22 PUFAs. | EPA-CoA, DPA-CoA | DPA-CoA, 24:5n-3-CoA |
Regulatory Mechanisms:
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the FADS1, FADS2, and ELOVL2 genes can significantly impact enzyme activity, leading to variations in circulating levels of long-chain PUFAs among individuals.[8][10]
-
Transcriptional Regulation: The expression of FADS and ELOVL genes is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor α (PPARα).[13][14] Dietary factors, including high levels of EPA and DHA, can suppress SREBP-1c, leading to reduced expression of these enzymes in a feedback inhibition loop.[14][15]
-
Substrate Competition: The enzymes in this pathway are shared with the omega-6 metabolic pathway. A high intake of linoleic acid (LA, 18:2n-6) can competitively inhibit the conversion of ALA, thereby reducing the synthesis of EPA, DPA, and DHA.[3][7]
Biological Significance and Downstream Fates of DPA
While often considered just an intermediary, DPA has its own distinct biological profile and metabolic fates:
-
Intermediate in DHA Synthesis: The primary role of DPA-CoA is to serve as the precursor for the synthesis of DHA, a critical component of neuronal and retinal membranes.[1][4]
-
Retroconversion to EPA: DPA can be converted back to EPA, suggesting it may act as a reservoir for this important fatty acid.[4]
-
Independent Bioactivities: Studies suggest that DPA may have unique biological effects, including potent inhibition of platelet aggregation and enhancement of endothelial cell migration, which is crucial for wound healing.[4] It may also play a role in reducing the expression of genes involved in fat synthesis.[14]
-
Precursor to Specialized Pro-Resolving Mediators (SPMs): DPA is a substrate for the biosynthesis of a unique class of SPMs, including resolvins (RvT1-4), protectins, and maresins.[5][16][17] These molecules are potent anti-inflammatory and pro-resolving agents, highlighting a critical role for DPA in the resolution of inflammation.
Experimental Methodologies
Studying the (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA biosynthetic pathway requires robust analytical techniques to accurately quantify the intermediates and measure enzyme activities.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
The analysis of acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification.[18][19][20]
1. Sample Preparation:
- Rapidly quench metabolic activity, typically by flash-freezing tissues or cell pellets in liquid nitrogen.
- Extract acyl-CoAs using a solvent system such as 10% trichloroacetic acid or an acidic acetonitrile/isopropanol mixture.
- Incorporate an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), to correct for extraction losses and matrix effects.[19]
- Purify and concentrate the extract using solid-phase extraction (SPE) with a C18 or alumina-based sorbent.[21]
2. LC-MS/MS Analysis:
- Chromatography: Separate the acyl-CoAs using reversed-phase HPLC, typically with a C18 column and a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid).[19]
- Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the specific acyl-CoA, and the product ion is typically a characteristic fragment of the CoA moiety (e.g., m/z 428 or 507).[20]
// Nodes
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Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Quench -> Extract -> Purify -> LC -> MS -> Data;
}
Conclusion and Future Directions
The biosynthetic pathway of (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA is a tightly regulated process that is central to the production of the vital omega-3 fatty acid, DHA. The activities of the FADS and ELOVL enzymes, governed by genetic, dietary, and transcriptional factors, determine the efficiency of this pathway. While DPA has historically been viewed primarily as an intermediate, emerging evidence demonstrates its own unique and important biological functions, particularly as a precursor to potent pro-resolving lipid mediators.
Future research should focus on further delineating the specific roles of DPA and its SPM derivatives in health and disease. A deeper understanding of the regulatory networks controlling this pathway will be invaluable for developing novel nutritional and therapeutic strategies to modulate omega-3 fatty acid metabolism for the prevention and treatment of inflammatory, cardiovascular, and neurological disorders.
References
-
Wikipedia. (n.d.). Omega-3 fatty acid. Retrieved from [Link]
- Mohammed, B. S., Luthria, D. L., Bakousheva, S. P., & Sprecher, H. (1996). Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid. Biochemical Journal, 316(Pt 2), 643–647.
- Park, H. G., Kothapalli, K. S. D., & Brenna, J. T. (2016). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 19(2), 97–103.
- Simopoulos, A. P. (2002). The importance of the ratio of omega-6/omega-3 essential fatty acids. Biomedicine & Pharmacotherapy, 56(8), 365–379.
- Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects.
- Park, H. G., & Lee, J. Y. (2013). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. Journal of Lipid Research, 54(11), 3044–3053.
-
Wikipedia. (n.d.). Docosapentaenoic acid. Retrieved from [Link]
- Lemaitre, R. N., King, I. B., Kabagambe, E. K., Wu, J. H. Y., McKnight, B., & Siscovick, D. S. (2025). The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation.
- Li, J., Perreault, H., & Aukema, H. M. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(12), 6473–6480.
- Li, J., Perreault, H., & Aukema, H. M. (2016).
-
ResearchGate. (n.d.). PUFA + HUFA Synthetic Pathway. Retrieved from [Link]
- Gregory, M. K., Gibson, R. A., & Cook-Johnson, R. J. (2011). Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis. PLoS ONE, 6(12), e29662.
-
Mohammed, B. S., Luthria, D. L., Bakousheva, S. P., & Sprecher, H. (1996). Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid. ResearchGate. Retrieved from [Link]
-
Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (n.d.). Docosapentaenoic acid (22:5n-3): a review of its biological effects. VU Research Repository. Retrieved from [Link]
- Li, D., Gu, Z., Zhang, Y., Zhang, X., & Chen, W. (2016). Regulation of the Docosapentaenoic Acid/Docosahexaenoic Acid Ratio (DPA/DHA Ratio) in Schizochytrium limacinum B4D1. Applied Biochemistry and Biotechnology, 181(4), 1439–1450.
-
ResearchGate. (n.d.). Proposed mechanism for the biosynthesis of the n-3 DPA maresins. Retrieved from [Link]
- Mashek, D. G., & Li, L. O. (2009). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 81(15), 6331–6336.
- Cormier, H., Rudkowska, I., Lemieux, S., Couture, P., & Vohl, M.-C. (2014). Effects of FADS and ELOVL polymorphisms on indexes of desaturase and elongase activities: results from a pre-post fish oil supplementation. Journal of Nutritional Biochemistry, 25(5), 554–560.
- Pereira, S. L., Leonard, A. E., & Huang, Y.-S. (2004). Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid. Biochemical Journal, 384(Pt 2), 357–366.
- Vik, A., Hansen, T. V., & Dalli, J. (2024).
-
ResearchGate. (n.d.). A diagram of omega-3 and omega-6 fatty acid elongation and desaturation pathway. Retrieved from [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic methods for the determination of acyl-CoAs. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Metabolic Syndrome and DPA (docosapentaenoic acid). Retrieved from [Link]
- Fredman, G., Van Dyke, T. E., & Serhan, C. N. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins.
-
ResearchGate. (n.d.). Desaturation and elongation pathway of ω-3 and ω-6 fatty acids. Retrieved from [Link]
- Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2011). Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells.
-
ResearchGate. (n.d.). Regulatory effects of eicosapentaenoic acid and docosahexaenoic acid on lipid metabolism related genes. Retrieved from [Link]
- Das, U. N. (2006). Metabolism and functions of docosahexaenoic acid-containing membrane glycerophospholipids. Journal of Cellular and Molecular Medicine, 10(2), 346–357.
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA. Retrieved from [Link]
- Wang, Y., Li, D., Wang, X., & Chen, W. (2018). Synthesis of docosapentaenoic acid-enriched diacylglycerols by enzymatic glycerolysis of Schizochytrium sp. oil. Food Chemistry, 268, 141–147.
- Fredman, G., Van Dyke, T. E., & Serhan, C. N. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins.
-
Metabolic Atlas. (n.d.). (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, Metabolite in Mouse-GEM. Retrieved from [Link]
-
PubChem. (n.d.). 1-((7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl)-sn-glycero-3-phosphocholine. Retrieved from [Link]
Sources
- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 6. (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA | C43H68N7O17P3S | CID 56928012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 12. Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
